2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13776225
Molecular Formula: C20H21BF4O3
Molecular Weight: 396.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21BF4O3 |
|---|---|
| Molecular Weight | 396.2 g/mol |
| IUPAC Name | 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(20(23,24)25)11-16(17(15)22)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChI Key | XGKJSIWRQFJKQY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central dioxaborolane ring (a pinacol boronic ester) attached to a substituted phenyl group. Key substituents include:
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A benzyloxy group (-OCHCH) at the 3-position
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A fluorine atom at the 2-position
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A trifluoromethyl group (-CF) at the 5-position
The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making the compound suitable for storage and handling under standard laboratory conditions.
Spectroscopic and Computational Data
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IUPAC Name: 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F
The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Functionalization of the Aromatic Ring:
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Boronic Ester Formation:
Optimization Challenges
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Regioselectivity: Ensuring precise substitution patterns on the phenyl ring requires careful control of reaction conditions.
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Purification: Chromatographic techniques are often necessary due to the compound’s high molecular weight and hydrophobicity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound serves as a critical partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. For example:
The electron-withdrawing -CF group enhances oxidative addition efficiency with aryl halides .
Pharmaceutical Intermediate
The trifluoromethyl and fluorine substituents are pharmacophores in drug candidates targeting:
Research Advancements
Stability Studies
Recent investigations highlight the compound’s stability under ambient conditions, with degradation observed only under prolonged exposure to moisture or strong acids .
Catalytic Applications
Studies demonstrate its utility in photoredox catalysis, where the boron center facilitates single-electron transfer processes for C-H functionalization .
Comparative Analysis with Analogues
| Property | This Compound | 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl) Analogue |
|---|---|---|
| Molecular Formula | CHBFO | CHBFO |
| Molecular Weight (g/mol) | 396.2 | 378.2 |
| Key Substituents | 2-F, 3-OBn, 5-CF | 4-OBn, 2-CF |
| Reactivity | Higher (electron-deficient) | Moderate |
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